molecular formula C22H27NO2 B3797112 [3-benzyl-1-(2,4-dimethylbenzoyl)-3-piperidinyl]methanol

[3-benzyl-1-(2,4-dimethylbenzoyl)-3-piperidinyl]methanol

Cat. No.: B3797112
M. Wt: 337.5 g/mol
InChI Key: HPHXMKWOTONRRE-UHFFFAOYSA-N
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Description

The compound “[3-benzyl-1-(2,4-dimethylbenzoyl)-3-piperidinyl]methanol” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The benzyl and dimethylbenzoyl groups attached to the piperidine ring could potentially influence the compound’s physical properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring is a six-membered ring with one nitrogen atom, which can influence the compound’s reactivity. The benzyl and dimethylbenzoyl groups could also have steric and electronic effects .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The piperidine ring, for example, is known to participate in various reactions, such as substitutions and additions . The benzyl and dimethylbenzoyl groups could also affect the compound’s reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups could affect properties like solubility, melting point, and stability .

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if it’s a pharmaceutical, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include optimizing the synthesis process, studying the compound’s reactivity, and testing its biological activity .

Properties

IUPAC Name

[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-17-9-10-20(18(2)13-17)21(25)23-12-6-11-22(15-23,16-24)14-19-7-4-3-5-8-19/h3-5,7-10,13,24H,6,11-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHXMKWOTONRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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